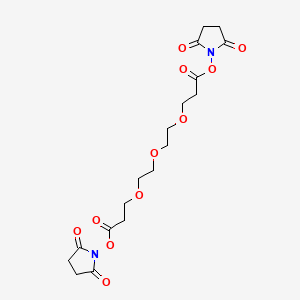
Bis-PEG3-NHS Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-PEG3-NHS Ester is a compound that contains two N-hydroxysuccinimide ester groups and a polyethylene glycol (PEG) spacer with three ethylene glycol units. This compound is widely used in bioconjugation, particularly for labeling and crosslinking proteins, peptides, and other molecules containing primary amines. The PEG spacer enhances the solubility of the resulting conjugates in aqueous media, making it a valuable tool in various scientific research applications .
Wirkmechanismus
Target of Action
The primary targets of Bis-PEG3-NHS Ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These primary amines are predominantly found on the outside surfaces of proteins and are readily accessible for bioconjugation .
Mode of Action
this compound interacts with its targets through the formation of stable amide bonds . The N-hydroxysuccinimide (NHS) ester groups present in this compound react efficiently with primary amino groups in neutral or weakly alkaline buffers . This interaction results in the formation of a stable amide bond, linking the this compound to the target molecule .
Pharmacokinetics
The hydrophilic polyethylene glycol (peg) spacer in this compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of this compound’s action is the formation of a stable amide bond with primary amines on proteins and other amine-containing molecules . This allows for the conjugation of various agents to these molecules, enabling a wide range of applications in biological and chemical research.
Action Environment
The action of this compound is influenced by the pH of the environment. The NHS ester groups in this compound react with primary amines most efficiently in neutral or weakly alkaline buffers . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis-PEG3-NHS Ester typically involves the reaction of PEG with N-hydroxysuccinimide (NHS) and a suitable activating agent, such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent, such as dichloromethane, under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified using techniques like column chromatography to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The compound is typically produced in bulk quantities and stored under controlled conditions to maintain its stability and reactivity .
Analyse Chemischer Reaktionen
Types of Reactions
Bis-PEG3-NHS Ester primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester groups react with the amine groups to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, typically at a pH range of 7-9 .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues in proteins), NHS ester groups.
pH 7-9, aqueous or organic solvent, room temperature.Major Products
The major products formed from the reaction of this compound with primary amines are amide-linked conjugates. These conjugates retain the functional properties of the original molecules while gaining enhanced solubility and stability due to the PEG spacer .
Wissenschaftliche Forschungsanwendungen
Bis-PEG3-NHS Ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and polymers by facilitating the attachment of various functional groups.
Biology: Employed in the labeling and crosslinking of proteins, peptides, and nucleic acids for studying biological processes and interactions.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery and cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis-PEG4-NHS Ester: Contains a PEG spacer with four ethylene glycol units, offering slightly different solubility and flexibility properties.
Bis-PEG2-NHS Ester: Contains a shorter PEG spacer with two ethylene glycol units, resulting in different solubility and reactivity characteristics.
Uniqueness
Bis-PEG3-NHS Ester is unique due to its optimal balance of solubility, reactivity, and stability. The three-unit PEG spacer provides sufficient flexibility and hydrophilicity, making it suitable for a wide range of bioconjugation applications. Its reactivity with primary amines under mild conditions further enhances its versatility in scientific research .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O11/c21-13-1-2-14(22)19(13)30-17(25)5-7-27-9-11-29-12-10-28-8-6-18(26)31-20-15(23)3-4-16(20)24/h1-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGNUERFYQLUNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide](/img/structure/B606092.png)
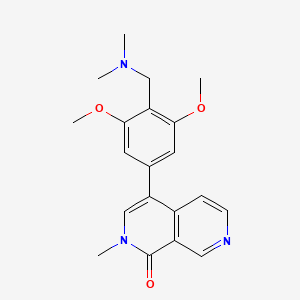
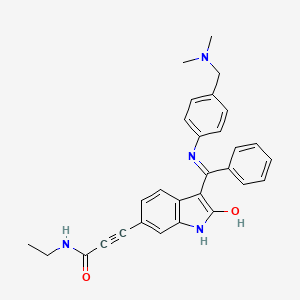
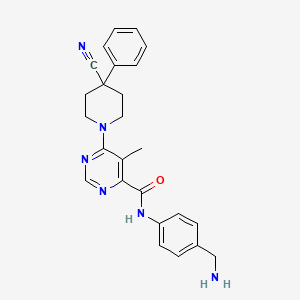
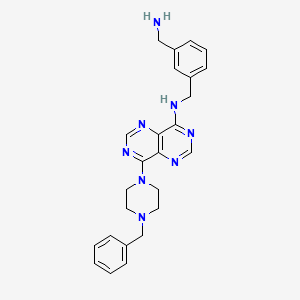
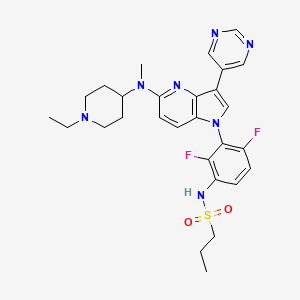
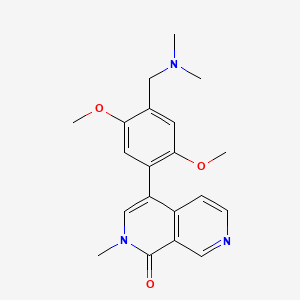
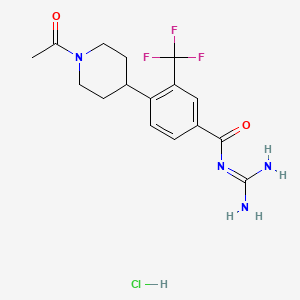
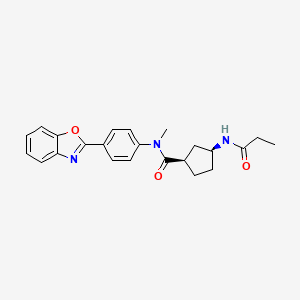

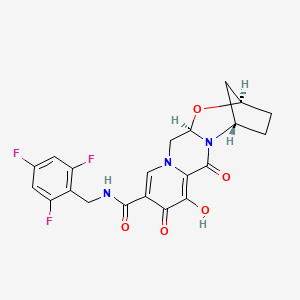
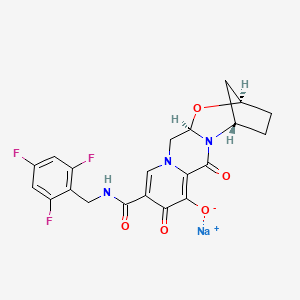
![2-[4-(3,4-dihydro-2H-chromen-6-yl)-2-methylquinolin-3-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B606112.png)
